3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyrrolidinone moiety attached to the amide nitrogen
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target kinases involved in neurodegenerative tauopathies .
Mode of Action
Related compounds have been reported to inhibit the formation of tau aggregates and counteract neuronal death .
Biochemical Pathways
Similar compounds have been found to impact pathways related to neurodegenerative tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-oxopyrrolidine-3-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-diformyl-N-(5-oxopyrrolidin-3-yl)benzamide, while reduction of the carbonyl group may produce 3,5-dimethoxy-N-(3-hydroxy-5-oxopyrrolidin-3-yl)benzamide.
Scientific Research Applications
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the pyrrolidinone moiety and has different chemical properties.
N-(5-oxopyrrolidin-3-yl)benzamide: Lacks the methoxy groups on the benzene ring.
3,5-dimethoxy-N-(2-oxopyrrolidin-3-yl)benzamide: Has a different substitution pattern on the pyrrolidinone moiety.
Uniqueness
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-3-8(4-11(6-10)19-2)13(17)15-9-5-12(16)14-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAUSHFUJQVBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC(=O)NC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.